6-Chloro-5-fluoroisoquinoline
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Overview
Description
6-Chloro-5-fluoroisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-fluoroisoquinoline typically involves the cyclization of precursors bearing pre-fluorinated benzene rings. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . Another method includes the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions .
Industrial Production Methods: Industrial production of this compound often employs catalyst-free processes in water, which are environmentally friendly and cost-effective . These methods ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-5-fluoroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products: The major products formed from these reactions include various substituted isoquinolines, which have significant biological activities .
Scientific Research Applications
6-Chloro-5-fluoroisoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-5-fluoroisoquinoline involves its interaction with specific molecular targets. It acts as an enzyme inhibitor by binding to the active sites of enzymes, thereby preventing their normal function . This inhibition can lead to the disruption of essential biochemical pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
- 6-Chloroisoquinoline
- 5-Fluoroisoquinoline
- 6-Fluoroisoquinoline
Comparison: 6-Chloro-5-fluoroisoquinoline is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C9H5ClFN |
---|---|
Molecular Weight |
181.59 g/mol |
IUPAC Name |
6-chloro-5-fluoroisoquinoline |
InChI |
InChI=1S/C9H5ClFN/c10-8-2-1-6-5-12-4-3-7(6)9(8)11/h1-5H |
InChI Key |
RHIHORASLPZFAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=NC=C2)F)Cl |
Origin of Product |
United States |
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